molecular formula C19H40O3Si4 B3337510 Polysiloxanes, Et Me, Me 2-phenylpropyl CAS No. 68037-77-4

Polysiloxanes, Et Me, Me 2-phenylpropyl

Cat. No. B3337510
CAS RN: 68037-77-4
M. Wt: 428.9 g/mol
InChI Key: CKSIWBCSUINGEE-UHFFFAOYSA-N
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Description

Polysiloxanes, Et Me, Me 2-phenylpropyl is a type of polysiloxane, which is a polymer with a silicon-oxygen backbone . It has a molecular formula of C3H12OSi2 and a molecular weight of 120.29778 . It is also known by other names such as ethylmethylsiloxane (75-85%)-2-phenylpropylmethylsiloxane (15-25%) copolymer .


Synthesis Analysis

The synthesis of polysiloxanes involves a variety of methods. One method involves the hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane . Another method involves a two-step process where functional dialkoxysilanes are first obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient and photoinitiated thiol–ene click reaction .


Molecular Structure Analysis

Polysiloxanes have a unique molecular structure characterized by a backbone of alternating silicon and oxygen atoms . The structure of polysiloxanes can be linear or branched, and they can have different substituents at silicon atoms .


Chemical Reactions Analysis

Polysiloxanes undergo various chemical reactions. For instance, they can undergo hydrosilylation or nucleophilic substitution reactions . These reactions can lead to the manufacture of materials with better properties .


Physical And Chemical Properties Analysis

Polysiloxanes have unique physical and chemical properties. They exhibit pronounced elasticity at unusually low temperatures and high thermal and thermo-oxidative stability at elevated temperatures . These properties make polysiloxanes suitable for a wide range of applications .

properties

IUPAC Name

ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3Si4/c1-11-25(9,20-23(3,4)5)22-26(10,21-24(6,7)8)17-18(2)19-15-13-12-14-16-19/h12-16,18H,11,17H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSIWBCSUINGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(O[Si](C)(C)C)O[Si](C)(CC(C)C1=CC=CC=C1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68037-77-4
Record name Siloxanes and Silicones, Et Me, Me 2-phenylpropyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Siloxanes and Silicones, Et Me, Me 2-phenylpropyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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